molecular formula C10H12N4O2 B1324975 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid CAS No. 1000339-20-7

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid

Cat. No.: B1324975
CAS No.: 1000339-20-7
M. Wt: 220.23 g/mol
InChI Key: DGACMJHUIBPMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dimethyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Known for its antimicrobial and anticancer activities.

    1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties.

    1,2,4-Triazolo[1,5-c]pyrimidine: Investigated for its potential as a kinase inhibitor.

Uniqueness

The uniqueness of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid lies in its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGACMJHUIBPMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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